tert-butyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(methylsulfonyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-N-methylsulfonylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClF3N3O4S/c1-13(2,3)25-12(22)21(26(4,23)24)6-5-19-11-10(15)7-9(8-20-11)14(16,17)18/h7-8H,5-6H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEVDLPZKGOQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCNC1=C(C=C(C=N1)C(F)(F)F)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(methylsulfonyl)carbamate is a synthetic derivative featuring a pyridine moiety with potential applications in medicinal chemistry. Its unique structure suggests possible interactions with biological targets, particularly in the context of drug development for various diseases.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H23ClF3N3O2
- Molecular Weight : 365.78 g/mol
- CAS Number : 1354448-68-2
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its potential as a therapeutic agent. The following sections summarize key findings related to its pharmacological properties, including enzyme inhibition, cytotoxicity, and protective effects against cellular stress.
Enzyme Inhibition
Studies have indicated that derivatives of this compound class may act as inhibitors of specific enzymes involved in metabolic pathways. For example, related compounds have been shown to inhibit glycine transporters (GlyT1), enhancing their potential for treating neurological disorders .
Cytotoxicity and Cell Viability
The compound's effect on cell viability has been evaluated in various cell lines. In one study, related analogs demonstrated significant cytotoxic effects at concentrations ranging from 5 to 40 μM. The maximum activity was reported at 97% for certain derivatives, indicating a strong potential for inducing apoptosis in cancer cells .
Protective Effects Against ER Stress
Recent findings highlight the compound's ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. The mechanism involves inhibition of caspase-3 activation and PARP cleavage, which are critical markers of cell death. The EC50 values for protective activity were found to be around 0.1 μM, showcasing its potency .
Data Table: Biological Activity Summary
| Compound ID | Max Activity (%) | EC50 (μM) | Targeted Enzyme/Pathway |
|---|---|---|---|
| Compound 1 | 97 | 6 | β-cell protection against ER stress |
| Compound 5a | 45 | 18 | GlyT1 inhibition |
| Compound WO5m | 100 | 0.1 | β-cell protection |
Case Studies and Research Findings
- Case Study on β-cell Protection : A study utilized this compound to explore its protective effects against thapsigargin-induced ER stress in INS-1 cells. Results indicated that co-treatment with the compound significantly reduced apoptotic markers compared to controls .
- GlyT1 Inhibition Study : Another research effort focused on the design of GlyT1 inhibitors based on the structural motifs present in this compound. The modifications led to enhanced inhibitory activity, suggesting a promising avenue for treating glycine-related neurological conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the tert-butyl carbamate core but differ in substituents and heterocyclic systems, leading to variations in physicochemical properties and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Carbamate Derivatives
*Hypothetical calculation based on structural analysis.
Key Structural and Functional Differences
Core Heterocycles: The target compound uses a pyridine ring with 3-chloro and 5-trifluoromethyl groups, enhancing electron-withdrawing effects and lipophilicity. Compound 7df employs a pyrimidoindole core, which may improve DNA intercalation or enzyme inhibition due to extended aromaticity.
The methylsulfonyl group in the target enhances polarity and hydrogen-bonding capacity, which may improve binding to hydrophilic enzyme pockets compared to the methylpropyl group in ’s compound.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~417.8 vs. 236.31 in ) suggests reduced aqueous solubility, necessitating formulation adjustments for drug delivery .
- The pyridine ring in the target and ’s compound may confer better solubility in polar solvents compared to phenyl derivatives.
Research Findings
- Structural similarity analysis (as per ) indicates that minor substituent changes (e.g., Cl → CF₃) can drastically alter biological activity. For instance, the trifluoromethyl group may enhance binding to cytochrome P450 enzymes but increase hepatotoxicity risks .
- Carbamates with sulfonamide groups (like the target) show improved metabolic stability in preclinical studies compared to non-sulfonylated analogs, as seen in protease inhibitor research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
